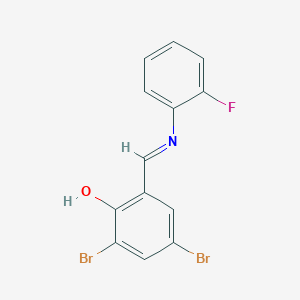

2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol

Description

2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol is a halogenated Schiff base derived from the condensation of 3,5-dibromo-2-hydroxybenzaldehyde and 2-fluoroaniline. Its structure features a phenolic core substituted with bromine atoms at the 2- and 4-positions and an imine group (-CH=N-) linked to a 2-fluorophenyl ring. This compound is synthesized under reflux conditions in solvents like dichloromethane or ethanol, yielding crystalline products suitable for X-ray diffraction analysis .

Properties

IUPAC Name |

2,4-dibromo-6-[(2-fluorophenyl)iminomethyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2FNO/c14-9-5-8(13(18)10(15)6-9)7-17-12-4-2-1-3-11(12)16/h1-7,18H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKYAHYBFWEYLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)Br)Br)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol typically involves the reaction of 2,4-dibromophenol with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Halogen atoms (bromine) can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:

Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Key Properties :

- Coordination Chemistry : Acts as a bidentate ligand, forming stable metal complexes (e.g., Pd, Zn, Co) with square planar or tetrahedral geometries .

- Photophysical Behavior : Exhibits fluorescence properties influenced by halogen substituents and intramolecular hydrogen bonding .

Comparison with Structural Analogs

The compound is compared to analogs with variations in halogen type, substituent positions, and coordination behavior.

Halogen Substitution Effects

Insights :

Substituent Position and Electronic Effects

Insights :

- Nitro groups reduce electron density at the imine nitrogen, affecting metal coordination kinetics.

- Bulky substituents (e.g., mesityl) restrict molecular flexibility, influencing crystal packing and solubility.

Metal Complexation and Bioactivity

Insights :

- Cobalt complexes show superior anticancer activity due to redox-active metal centers.

- Copper complexes excel in enzyme inhibition, likely due to d-orbital interactions with sulfur-rich active sites.

Photophysical and Structural Properties

Insights :

- Chloro substituents increase emission maxima compared to bromo/fluoro analogs, suggesting tunable photophysical properties via halogen choice.

- π⋯π interactions are weaker in brominated compounds due to larger atomic size disrupting aromatic overlap.

Biological Activity

2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies and findings related to its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of bromine, fluorine, and phenyl groups, which contribute to its unique chemical properties. The synthesis typically involves the reaction of 2,4-dibromophenol with 2-fluorobenzaldehyde under acidic conditions, often using solvents like ethanol or methanol at room temperature .

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

- Mechanism of Action : The compound has been shown to disrupt bacterial cell wall synthesis and inhibit enzyme activity critical for bacterial survival.

- Efficacy : In vitro studies demonstrated that it effectively inhibits the growth of several pathogenic bacteria, including strains resistant to common antibiotics .

- Comparative Studies : When compared to standard antimicrobial agents, this compound exhibited comparable or superior activity against certain bacterial strains.

Anticancer Activity

- Cell Line Studies : The compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM) cells.

- IC50 Values : Preliminary results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity .

- Mechanism of Action : The anticancer effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on a panel of bacterial strains revealed that the compound inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

In a controlled laboratory setting, the compound was tested against MCF-7 breast cancer cells. Results showed a significant reduction in cell viability after treatment with the compound for 48 hours, indicating its potential as an anticancer therapeutic .

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound binds to active sites on enzymes involved in critical metabolic pathways.

- Signaling Pathway Modulation : It alters cellular signaling pathways that regulate proliferation and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Unique combination of bromine and fluorine |

| 2,4-Dibromo-6-fluorophenyl isocyanate | Moderate | Low | Lacks phenylimino group |

| 2-Bromo-4,6-difluorophenyl isocyanate | Low | Moderate | Different halogen substitution |

Q & A

Q. What are the recommended methods for structural characterization of 2,4-Dibromo-6-((2-fluoro-phenylimino)-methyl)-phenol?

Structural characterization typically involves a combination of single-crystal X-ray diffraction (SC-XRD) , NMR spectroscopy , and mass spectrometry . SC-XRD is critical for resolving the stereochemistry and bond geometry. For example, related Schiff base compounds (e.g., HL1 in ) were structurally validated using SHELX software for refinement . NMR (¹H/¹³C) helps confirm proton environments and substituent effects, while ESI-MS provides molecular mass validation .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

Optimization involves solvent selection, temperature control, and catalyst choice. For Schiff base formation, ambient conditions with methanol or ethanol as solvents are common. highlights the use of room-temperature synthesis for analogous compounds, achieving high yields (e.g., 76–84% in asymmetric catalysis applications) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with purity confirmed by HPLC or TLC .

Q. What spectroscopic techniques are most effective for tracking reaction intermediates?

FT-IR (to monitor imine C=N stretch ~1600 cm⁻¹) and UV-Vis spectroscopy (for π→π* transitions in aromatic systems) are essential. emphasizes the use of UV-Vis and NMR for tracking substituent effects in phenolic derivatives . Time-resolved spectroscopy can capture transient intermediates in dynamic reactions.

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the compound’s bioactivity?

Substituents like bromine (electron-withdrawing) and fluoro-phenyl groups (steric hindrance) modulate reactivity. shows that brominated Schiff base ligands exhibit enhanced antibacterial activity against S. aureus and E. coli due to increased lipophilicity and metal-binding capacity . Computational studies (e.g., DFT in ) can quantify substituent effects on frontier molecular orbitals (HOMO-LUMO gaps) to predict redox or charge-transfer behavior .

Q. What strategies resolve contradictions in crystallographic data for halogenated Schiff bases?

Discrepancies in anisotropic displacement parameters or bond lengths often arise from crystal packing or disorder. Refinement tools like SHELXL ( ) and validation suites (e.g., PLATON) are critical. For example, reports an R factor of 0.038 for a dibromo-Schiff base, achieved via iterative refinement cycles . Twinning or pseudosymmetry issues may require data reprocessing in programs like WinGX/ORTEP ( ) .

Q. Can this compound act as a chemosensor for metal ions, and what mechanisms drive selectivity?

Yes. Analogous compounds (e.g., HL1 in ) selectively detect Zn²⁺ or Al³⁺ via fluorescence quenching/enhancement. The mechanism involves metal-induced deprotonation of the phenolic -OH and chelation-enhanced fluorescence (CHEF). Job’s plot analysis and SC-XRD of metal complexes (e.g., 2:1 ligand-metal stoichiometry) confirm binding modes .

Q. How does computational modeling enhance understanding of nonlinear optical (NLO) properties?

DFT calculations (e.g., using MultiWFN in ) quantify hyperpolarizability (β) and dipole moments, linking substituent effects to NLO responses. demonstrates that electron-donating/withdrawing groups on phenolic rings significantly alter charge-transfer transitions, making the compound a candidate for optoelectronic materials .

Q. What catalytic applications exist for this compound in asymmetric synthesis?

The compound’s chiral imine moiety enables use as a ligand in asymmetric catalysis. describes its role in Friedel-Crafts/Henry reactions, achieving enantiomeric excess (ee) up to 99% via Cu(I)-mediated pathways . Reaction optimization (e.g., solvent polarity, temperature) is critical for stereochemical control.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.